molecular formula C18H16O2S B8650041 6-Methoxy-2-(4-methylthiophenyl)naphthalene-1-ol CAS No. 648905-51-5

6-Methoxy-2-(4-methylthiophenyl)naphthalene-1-ol

Cat. No.: B8650041
CAS No.: 648905-51-5
M. Wt: 296.4 g/mol
InChI Key: DCQUVHFLDMCHML-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-methylthiophenyl)naphthalene-1-ol is a useful research compound. Its molecular formula is C18H16O2S and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

648905-51-5

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

6-methoxy-2-(4-methylsulfanylphenyl)naphthalen-1-ol

InChI

InChI=1S/C18H16O2S/c1-20-14-6-10-17-13(11-14)5-9-16(18(17)19)12-3-7-15(21-2)8-4-12/h3-11,19H,1-2H3

InChI Key

DCQUVHFLDMCHML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)C3=CC=C(C=C3)SC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Place 6-methoxy-1-tetralone (1 eq.), 4-bromothioanisole (2.5 eq.), palladium acetate (0.01 eq.), 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (0.02 eq.) and toluene in a 3 neck flask equipped with a mechanical stirrer, reflux condenser, nitrogen purge and a temperature probe. Add sodium tert-butoxide (4 eq.) and heat the slurry to reflux. After about 2-4 hours, cool the reaction to room temperature and add 3M aqueous HCl along with tetrahydrofuran. Stir the biphasic reaction mixture for 30 minutes before filtration and separation of the layers. Concentrate the organic layer to isolate 6-methoxy-2-(4-methylthiophenyl)naphthalene-1-ol by filtration.
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Synthesis routes and methods II

Procedure details

Heat a solution of 6-methoxytetralone (9.6 g, 54 mmol), 4-bromothioanisole (25 mL, 123 mmol), sodium tert-butoxide (20.9 g, 217 mmol), palladium (II) acetate (610 mg, 2.72 mmol), racemic 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (1.8 g, 2.72 mmol) and toluene (150 mL) at reflux for 18 hours, then cool to ambient temperature and evaporate to dryness under reduced pressure. Dissolve the residue in dichloromethane and wash with aqueous hydrochloric acid (1N), filter through celite and chromatograph twice on silica gel with hexane/ethyl acetate mixtures to give 2.41 g of 6-methoxy-2-(4 methylsulfanyl-phenyl)-naphthalen-1-ol (15%).
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